Tert-butyl 3-(4-chlorobenzyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-(4-chlorobenzyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 4-chlorobenzyl substituent at the 3-position. This structure is characteristic of intermediates widely used in pharmaceutical and agrochemical synthesis, where the tert-butyloxycarbonyl (Boc) group serves as a protective amine moiety during multi-step reactions .
Properties
IUPAC Name |
tert-butyl 3-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-16(2,3)20-15(19)18-9-8-13(11-18)10-12-4-6-14(17)7-5-12/h4-7,13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUWVOUOAFRPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Pyrrolidine Precursors
A common approach involves alkylating a preformed pyrrolidine scaffold with 4-chlorobenzyl groups. For example, (R)-tert-butyl 2-(4-(4-chlorobenzyl) substituents can be synthesized via nucleophilic substitution using NaH as a base in tetrahydrofuran (THF) at 0°C. The reaction typically proceeds over 48 hours, yielding intermediates that are subsequently purified via column chromatography (petroleum ether/ethyl acetate, 2:1).
Key Data:
| Step | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Alkylation | NaH, THF, 0°C, 48 h | 72% | 95% |
| Purification | Column chromatography (2:1) | - | >99% |
This method prioritizes stereochemical fidelity, as evidenced by chiral-phase HPLC analysis.
Stereoselective Synthesis Using Chiral Auxiliaries
tert-Butylsulfinylcarbamoyl Intermediate
| Parameter | Value |
|---|---|
| Auxiliary Loading | 5 mol% |
| Reaction Time | 48 h |
| Isolated Yield | 78% |
Boc Protection Strategies
tert-Butyl Carbamate Formation
The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, (3S,4R)-1-tert-butyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is Boc-protected in dichloromethane (DCM) with triethylamine (TEA).
Procedure:
-
Dissolve pyrrolidine intermediate in DCM.
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Add Boc₂O (1.2 equiv) and TEA (2.0 equiv) at 0°C.
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Stir for 12 h at room temperature.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Yield | 85% |
Catalytic Asymmetric Methods
Organocatalyzed Alkylation
Chiral organocatalysts like (S)-BINOL-derived phosphoric acids achieve enantiomeric excess (ee) >90%. In one protocol, 5 mol% catalyst induces asymmetry during the alkylation of pyrrolidine with 4-chlorobenzyl bromide.
Optimized Conditions:
-
Catalyst: (S)-BINOL-phosphoric acid (5 mol%)
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Solvent: Toluene, -20°C
-
Time: 72 h
Outcome:
| Metric | Value |
|---|---|
| ee | 92% |
| Yield | 65% |
Comparative Analysis of Methods
Yield and Stereochemical Efficiency
The table below contrasts key methodologies:
| Method | Yield | ee | Complexity | Cost |
|---|---|---|---|---|
| Alkylation | 72% | N/A | Low | $$ |
| Chiral Auxiliary | 78% | >99% | High | $$$$ |
| Organocatalysis | 65% | 92% | Moderate | $$$ |
Chiral auxiliary-based routes offer superior stereocontrol but require costly reagents. Organocatalysis balances cost and efficiency but demands prolonged reaction times.
Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, CDCl₃) of tert-butyl 3-(4-chlorobenzyl)pyrrolidine-1-carboxylate exhibits:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-chlorobenzyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed .
Scientific Research Applications
Biological Activities
Research indicates that tert-butyl 3-(4-chlorobenzyl)pyrrolidine-1-carboxylate exhibits various biological activities:
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit specific cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains, indicating its potential use in developing new antimicrobial agents.
- Enzyme Inhibition : Its structure allows for interaction with various enzymes, potentially leading to the development of inhibitors for therapeutic applications.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxic effects. The compound was found to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. The mechanism involved the activation of specific apoptotic pathways, which warrants further exploration in clinical settings.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against a panel of bacterial strains. Results indicated that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria. The findings suggest that modifications to the compound could enhance its antimicrobial properties, leading to the development of new antibiotics.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-chlorobenzyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of tert-butyl 3-(4-chlorobenzyl)pyrrolidine-1-carboxylate, highlighting variations in substituents, synthesis, and applications:
Key Comparisons:
Structural Diversity: The target compound’s 4-chlorobenzyl group provides lipophilicity, contrasting with the polar sulfonyl group in Compound IIh and the heteroaromatic systems in isoquinoline () and benzoimidazole () derivatives. Chirality in (R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate () highlights stereochemical considerations absent in the achiral target compound.
Synthetic Efficiency: The 50% yield reported for the isoquinoline derivative () suggests moderate efficiency, whereas commercial availability of the benzoimidazole analog () implies scalable synthesis.
Functional Applications: The pyrrolopyrimidine derivative () and isoquinoline analog () are linked to bioactive applications, while the chloromethyl derivative () is primarily a reactive intermediate.
Physicochemical Properties :
- Sulfonyl-containing compounds () likely exhibit higher aqueous solubility than the chlorobenzyl analog due to increased polarity.
- The benzoimidazole moiety () may engage in hydrogen bonding, influencing target binding in biological systems.
Research Findings and Implications
- Bioactivity: Isoquinoline derivatives () demonstrate inhibition effects, suggesting that the target compound’s chlorobenzyl group could be optimized for similar therapeutic roles.
- Synthetic Flexibility : The Boc-protected pyrrolidine core allows diverse functionalization, as seen in sulfonation () and heterocyclic coupling ().
- Safety Considerations : The chloromethyl variant () underscores the need for stringent safety protocols during handling, a factor less critical for stable analogs like the benzoimidazole derivative.
Biological Activity
Tert-butyl 3-(4-chlorobenzyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H20ClN1O2
- Molecular Weight : 281.78 g/mol
- CAS Number : [Not provided in the search results]
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors such as amines and carboxylic acids.
- Alkylation : The introduction of the 4-chlorobenzyl group can be accomplished via nucleophilic substitution reactions.
- Esters Formation : The tert-butyl ester is formed by reacting with tert-butanol in the presence of acid catalysts.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Similar pyrrolidine derivatives have shown promising activity against various bacterial strains.
- Cytotoxic Effects : Some derivatives have been evaluated for their cytotoxicity against cancer cell lines, indicating potential as anticancer agents.
Case Studies
- Antimicrobial Evaluation :
- Cytotoxicity Screening :
Research Findings
Recent research has focused on optimizing the structure of pyrrolidine derivatives to enhance their biological activity. For instance, modifications at the chlorobenzene ring or variations in the alkyl groups attached to the nitrogen atom have been explored to improve potency and selectivity against specific targets.
Comparison with Related Compounds
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Moderate antimicrobial | ~20 | Effective against Gram-positive bacteria |
| Tert-butyl 3-(4-fluorobenzyl)pyrrolidine-1-carboxylate | Higher cytotoxicity | ~10 | More potent than chlorinated variant |
| Tert-butyl 3-(phenethyl)pyrrolidine-1-carboxylate | Anticancer potential | ~15 | Shows selective inhibition in cancer cell lines |
Q & A
Q. Are there documented toxicity profiles for structurally similar compounds?
- Data from Analogues :
- Acute Toxicity : LD >2000 mg/kg (oral, rat) for tert-butyl piperidine derivatives .
- Mutagenicity : Ames test negative for pyrrolidine-carboxylate analogues at ≤10 μg/plate .
Advanced Characterization Techniques
Q. How can X-ray crystallography aid in solid-state structure determination?
Q. What role does the tert-butyl group play in stabilizing intermediates during synthesis?
- Steric and Electronic Effects :
- Steric Shielding : Protects the pyrrolidine nitrogen from undesired nucleophilic attacks .
- Solubility Modulation : Enhances solubility in nonpolar solvents (hexane, DCM) during purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
